molecular formula C9H10N2O4S B12517833 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid

Cat. No.: B12517833
M. Wt: 242.25 g/mol
InChI Key: LFIXTNXCEDWYDP-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid is a heterocyclic compound that contains a thiadiazolidine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with thiadiazolidine precursors under controlled conditions. One common method involves the use of benzoic acid and 1,2,5-thiadiazolidine-3-one 1,1-dioxide in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazolidine derivatives, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Thiadiazolidin-3-one 1,1-dioxide: A related compound with similar structural features.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety that may have different substituents.

Uniqueness

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid is unique due to its combination of a thiadiazolidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

3-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)benzoic acid

InChI

InChI=1S/C9H10N2O4S/c12-9(13)7-2-1-3-8(6-7)11-5-4-10-16(11,14)15/h1-3,6,10H,4-5H2,(H,12,13)

InChI Key

LFIXTNXCEDWYDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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